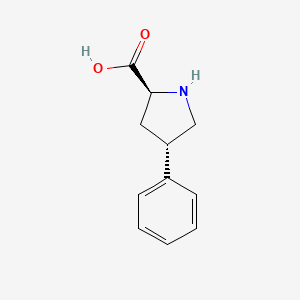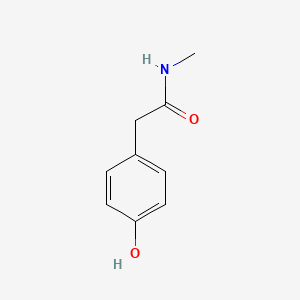
3-Chloro-1H-indazol-6-amine
Descripción general
Descripción
3-Chloro-1H-indazol-6-amine, also known as 3-chloro-6-aminoindazole, is a small molecule heterocyclic compound that contains an indazole core structure with a chloro and an amino group attached to it. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Chloro-1H-indazol-6-amine, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 3-Chloro-1H-indazol-6-amine is C7H6ClN3. It has a molecular weight of 167.6 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus of recent research .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-1H-indazol-6-amine is solid . It has a molecular weight of 167.6 .Aplicaciones Científicas De Investigación
Antitumor Activity
3-Chloro-1H-indazol-6-amine derivatives have been studied for their antitumor activity . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .
Apoptosis Induction
The same study also found that compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 3-Chloro-1H-indazol-6-amine could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Cell Growth Inhibition
Another compound, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .
Raw Material in Organic Synthesis
3-Chloro-1H-indazol-6-amine is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals Production
This compound is also used in the production of pharmaceuticals .
Agrochemicals Production
In addition, it is used in the production of agrochemicals .
Dyestuff Fields
Lastly, 3-Chloro-1H-indazol-6-amine is used in dyestuff fields .
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-1H-indazol-6-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the regulation of the cell cycle and response to DNA damage .
Mode of Action
3-Chloro-1H-indazol-6-amine interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the cell cycle and DNA damage response, potentially leading to cell death .
Biochemical Pathways
The inhibition of CHK1, CHK2, and h-sgk by 3-Chloro-1H-indazol-6-amine affects several biochemical pathways. These include pathways involved in cell cycle regulation and the response to DNA damage . The downstream effects of this inhibition can include cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and selectivity for cancer cells
Result of Action
The result of 3-Chloro-1H-indazol-6-amine’s action is the inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis . In particular, one study found that a similar compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Action Environment
The action of 3-Chloro-1H-indazol-6-amine can be influenced by various environmental factors. For example, the presence of dust can affect the stability of the compound . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
Safety and Hazards
Direcciones Futuras
Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-amine, should be explored in the near future for the treatment of various pathological conditions . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .
Propiedades
IUPAC Name |
3-chloro-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRARKIFTNKQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564053 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazol-6-amine | |
CAS RN |
21413-23-0 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)
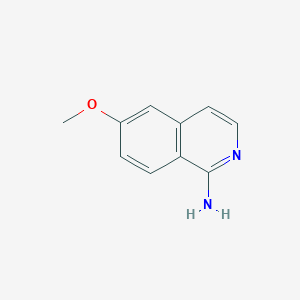
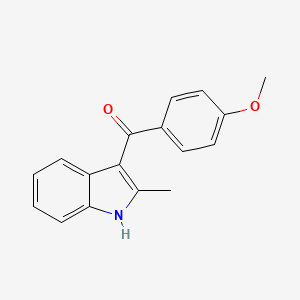
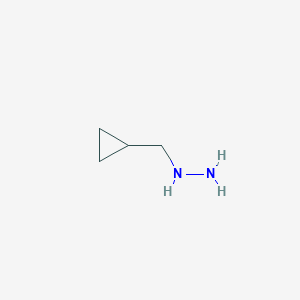
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
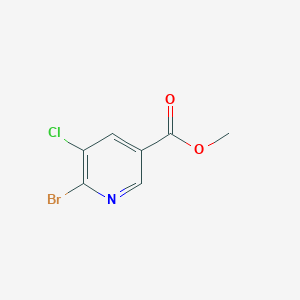


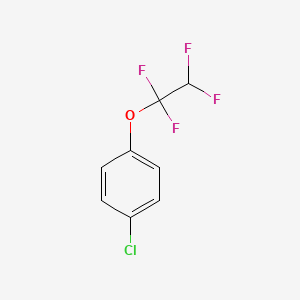
![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)

